![molecular formula C14H30Sn2 B14415543 (Bicyclo[2.2.2]octane-1,4-diyl)bis(trimethylstannane) CAS No. 84010-87-7](/img/structure/B14415543.png)
(Bicyclo[2.2.2]octane-1,4-diyl)bis(trimethylstannane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Bicyclo[222]octane-1,4-diyl)bis(trimethylstannane) is a chemical compound with the molecular formula C14H30Sn2 It is a derivative of bicyclo[222]octane, a bicyclic hydrocarbon, where two trimethylstannane groups are attached to the 1 and 4 positions of the bicyclo[222]octane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Bicyclo[2.2.2]octane-1,4-diyl)bis(trimethylstannane) typically involves the reaction of bicyclo[2.2.2]octane-1,4-diol with trimethyltin chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for (Bicyclo[2.2.2]octane-1,4-diyl)bis(trimethylstannane) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(Bicyclo[2.2.2]octane-1,4-diyl)bis(trimethylstannane) can undergo various types of chemical reactions, including:
Substitution Reactions: The trimethylstannane groups can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form stannic derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of lower oxidation state tin compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides, alkoxides, and amines. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized bicyclo[2.2.2]octane derivatives, while oxidation and reduction reactions can produce different stannic or stannous compounds.
Scientific Research Applications
(Bicyclo[2.2.2]octane-1,4-diyl)bis(trimethylstannane) has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organotin compounds and as a reagent in organic synthesis.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as catalysts or polymers.
Biology and Medicine: Organotin compounds, in general, have been studied for their potential biological activities, including antimicrobial and anticancer properties. the specific biological applications of (Bicyclo[2.2.2]octane-1,4-diyl)bis(trimethylstannane) require further research.
Mechanism of Action
The mechanism of action of (Bicyclo[2.2.2]octane-1,4-diyl)bis(trimethylstannane) depends on its specific application. In general, organotin compounds can interact with biological molecules through coordination with sulfur, oxygen, or nitrogen atoms. This interaction can disrupt the function of enzymes or other proteins, leading to various biological effects. The exact molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.2]octane-1,4-dicarboxylic acid: A related compound with carboxyl groups instead of trimethylstannane groups.
Bicyclo[2.2.2]octane-1,4-diol: The precursor used in the synthesis of (Bicyclo[2.2.2]octane-1,4-diyl)bis(trimethylstannane).
Ethanone, 1,1’-bicyclo[2.2.2]octane-1,4-diylbis-: Another derivative of bicyclo[2.2.2]octane with different functional groups.
Uniqueness
The uniqueness of (Bicyclo[2.2.2]octane-1,4-diyl)bis(trimethylstannane) lies in its combination of the bicyclo[2.2.2]octane core with organotin functionality. This combination imparts specific chemical reactivity and potential applications that are distinct from other bicyclo[2.2.2]octane derivatives.
Properties
CAS No. |
84010-87-7 |
|---|---|
Molecular Formula |
C14H30Sn2 |
Molecular Weight |
435.8 g/mol |
IUPAC Name |
trimethyl-(4-trimethylstannyl-1-bicyclo[2.2.2]octanyl)stannane |
InChI |
InChI=1S/C8H12.6CH3.2Sn/c1-2-8-5-3-7(1)4-6-8;;;;;;;;/h1-6H2;6*1H3;; |
InChI Key |
BEKGNJJRJCNYMW-UHFFFAOYSA-N |
Canonical SMILES |
C[Sn](C)(C)C12CCC(CC1)(CC2)[Sn](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


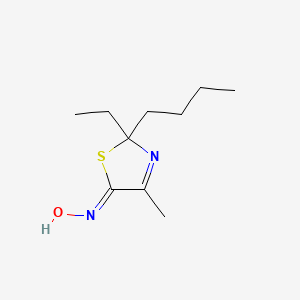

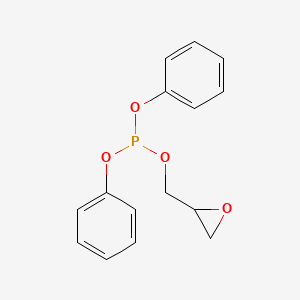
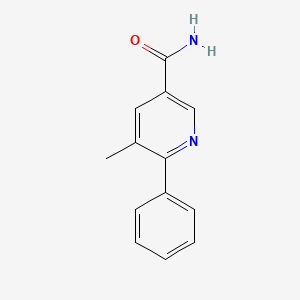

![2-Bromo-5-[(prop-2-en-1-yl)sulfanyl]thiophene](/img/structure/B14415507.png)



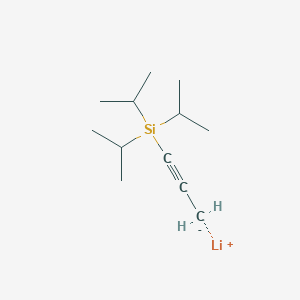
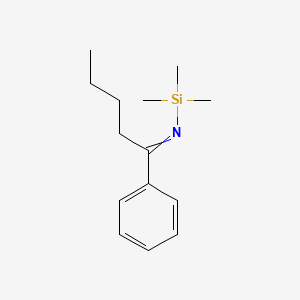
![3-Chloro-4-[(4-chloronaphthalen-1-yl)oxy]-5-methylaniline](/img/structure/B14415541.png)

![[1,3,5]Triazine-2,4-diamine, 6-chloro-N,N'-dicycloheptyl-](/img/structure/B14415554.png)
